molecular formula C21H22N2O4 B279524 N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

Cat. No. B279524
M. Wt: 366.4 g/mol
InChI Key: CGJAVKQQZHFWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide, also known as MPBC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPBC is a benzofuran derivative that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is not fully understood. However, studies have suggested that the compound exerts its biological effects by modulating various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in inflammation and cancer progression. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to activate the Nrf2 pathway, which is responsible for regulating cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects
N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Furthermore, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been found to reduce oxidative stress and increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, there are some limitations to the use of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide in lab experiments. The compound has poor solubility in water, which can limit its bioavailability. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. One potential application of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects, and further studies could explore its potential as a therapeutic agent for these diseases. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide could be investigated for its potential as an anti-inflammatory and anticancer agent in clinical trials. Finally, future studies could focus on improving the solubility and bioavailability of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide to enhance its therapeutic potential.
Conclusion
In conclusion, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that exhibits a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action is thought to involve the modulation of various signaling pathways. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, but there are also limitations to its use. Future studies could explore the potential of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide as a therapeutic agent for neurodegenerative diseases, as well as its potential as an anti-inflammatory and anticancer agent in clinical trials.

Synthesis Methods

The synthesis of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide involves the reaction of 2-amino-4-methoxybenzoic acid with pentanoyl chloride to form N-pentanoyl-2-amino-4-methoxybenzoic acid. The resulting compound is then reacted with 2-aminophenol to form N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide. The synthesis method of N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide is a well-established process, and the compound can be obtained in high yields and purity.

Scientific Research Applications

N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has also been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-methoxy-4-(pentanoylamino)phenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22N2O4/c1-3-4-9-20(24)22-15-10-11-16(18(13-15)26-2)23-21(25)19-12-14-7-5-6-8-17(14)27-19/h5-8,10-13H,3-4,9H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

CGJAVKQQZHFWCM-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC

Canonical SMILES

CCCCC(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2)OC

Origin of Product

United States

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